3-(4-Methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride
Overview
Description
3-(4-Methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C10H8ClNO2S2. It is a member of the thiazole family, which is known for its diverse biological activities and applications in various fields of science . This compound is characterized by the presence of a thiazole ring, a benzene ring, and a sulfonyl chloride group, making it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
Compounds containing a thiazole ring, like this one, when entering physiological systems, behave unpredictably and can activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Mode of Action
It’s known that the thiazole ring in the compound has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc, may take place .
Biochemical Pathways
Molecules containing a thiazole ring can activate or stop the biochemical pathways .
Biochemical Analysis
Biochemical Properties
3-(4-Methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to their inhibition or activation.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can modulate the activity of key signaling molecules, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Additionally, it can affect the expression of genes involved in various cellular processes, thereby influencing the overall cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . This binding often involves the formation of covalent bonds with the active sites of enzymes, resulting in changes in their activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound can degrade over time, leading to a decrease in its efficacy. Additionally, long-term exposure to this compound can result in changes in cellular function, including alterations in cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as inhibiting the growth of cancer cells . At high doses, it can exhibit toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes. Threshold effects have also been observed, where the compound’s efficacy changes significantly at certain dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways . For instance, this compound can inhibit enzymes involved in the synthesis of essential biomolecules, leading to changes in metabolic flux and metabolite levels. These interactions can have significant effects on the overall metabolic processes within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity . This compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific cellular compartments can influence its efficacy and overall biological activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall biological activity.
Preparation Methods
The synthesis of 3-(4-Methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride typically involves the reaction of 4-methyl-1,3-thiazole with benzene-1-sulfonyl chloride under specific conditions. One common method includes the use of a base such as pyridine to facilitate the reaction . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis or the use of microwave irradiation to accelerate the reaction . These methods help in achieving higher yields and purity of the final product.
Chemical Reactions Analysis
3-(4-Methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with different nucleophiles, such as amines, alcohols, or thiols, to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation or reduction reactions, leading to the formation of different thiazole derivatives.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include bases like pyridine, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(4-Methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
3-(4-Methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride can be compared with other similar compounds, such as:
Benzothiazole derivatives: These compounds also contain a thiazole ring and have similar biological activities.
Thiazole-based sulfonyl chlorides: These compounds share the sulfonyl chloride group and exhibit similar reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(4-methyl-1,3-thiazol-2-yl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S2/c1-7-6-15-10(12-7)8-3-2-4-9(5-8)16(11,13)14/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNHJFJAQSSLFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=CC(=CC=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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